N'-(3,4-Dichlorobenzylidene)-2-(4-methoxyanilino)acetohydrazide
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Overview
Description
N’-(3,4-Dichlorobenzylidene)-2-(4-methoxyanilino)acetohydrazide is a synthetic organic compound characterized by its unique chemical structure It is composed of a dichlorobenzylidene group, a methoxyanilino group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dichlorobenzylidene)-2-(4-methoxyanilino)acetohydrazide typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-(4-methoxyanilino)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-Dichlorobenzylidene)-2-(4-methoxyanilino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated possible therapeutic applications, including antimicrobial and anticancer properties.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3,4-Dichlorobenzylidene)-2-(4-methoxyanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzylidene derivatives: Compounds with similar dichlorobenzylidene groups.
Methoxyanilino derivatives: Compounds containing methoxyanilino groups.
Acetohydrazide derivatives: Compounds with acetohydrazide moieties.
Uniqueness
N’-(3,4-Dichlorobenzylidene)-2-(4-methoxyanilino)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
303083-53-6 |
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Molecular Formula |
C16H15Cl2N3O2 |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(4-methoxyanilino)acetamide |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-23-13-5-3-12(4-6-13)19-10-16(22)21-20-9-11-2-7-14(17)15(18)8-11/h2-9,19H,10H2,1H3,(H,21,22)/b20-9+ |
InChI Key |
VTECIAFKYXCICH-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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